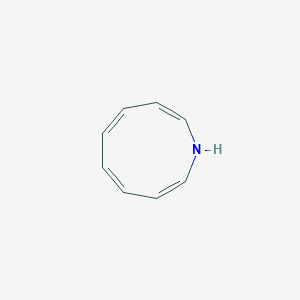

Azonine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

293-57-2 |

|---|---|

Molecular Formula |

C8H9N |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

1H-azonine |

InChI |

InChI=1S/C8H9N/c1-2-4-6-8-9-7-5-3-1/h1-9H |

InChI Key |

HWGJWYNMDPTGTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CNC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Aromatic Properties of Azonine: A Technical Guide

Abstract

Azonine (1H-azonine) is a nine-membered, nitrogen-containing heterocycle that stands as a significant subject of study in the field of chemical aromaticity. As a monocyclic, planar system containing 10 π-electrons, it conforms to Hückel's 4n+2 rule for aromaticity with n=2.[1][2] This document provides an in-depth technical overview of the aromatic properties of this compound, consolidating data from seminal experimental work and subsequent computational studies. It details the theoretical basis of its aromaticity, presents quantitative data from both computational and experimental analyses, outlines the protocols used for its characterization, and visualizes key chemical and logical pathways.

Theoretical Framework for Aromaticity in this compound

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts greater stability than other geometric or connective arrangements with the same set of atoms. The primary rule for predicting aromaticity in monocyclic systems is Hückel's rule.[2][3]

This compound satisfies the four core criteria for aromaticity:

-

Cyclic: It possesses a nine-membered ring structure.[4]

-

Planar: Theoretical calculations confirm a planar C2v symmetry for the molecule in the gas phase, although a delicate balance with steric strain exists.[1][5]

-

Fully Conjugated: Every atom in the ring is sp2-hybridized, contributing a p-orbital to a continuous, overlapping system.

-

Contains [4n+2] π-Electrons: this compound has 10 π-electrons (eight from the carbon double bonds and two from the nitrogen lone pair), satisfying the rule for n=2.[1]

Characterization Workflow

The aromatic character of this compound has been established through a combination of chemical synthesis, experimental spectroscopy, and computational analysis. Early work by Anastassiou et al. focused on the synthesis and observation of its properties, such as thermal stability, while later theoretical studies provided quantitative measures of its aromaticity.

Quantitative Data on Aromaticity

Quantitative analysis, primarily through computational methods, provides strong evidence for the aromatic nature of this compound. These theoretical findings explain the experimentally observed properties, such as its notable thermal stability compared to non-aromatic analogues like oxonine.[5][6]

Table 1: Theoretical Aromaticity Indices and Molecular Properties

The following table summarizes key computational metrics that quantify the aromaticity and electronic structure of this compound.

| Parameter | Method/Basis Set | Value | Interpretation | Reference |

| NICS(0) | B3LYP/6-311G(2d,p) | -12.836 ppm | Strongly aromatic (Benzene: ~-9.7, Pyrrole: ~-15.1) | [5] |

| NICS(0) | B3LYP/6-31+G(d) | -13.262 ppm | Strongly aromatic | [5] |

| NICS(1) | B3LYP/6-31+G(d) | -11.891 ppm | Strongly aromatic | [5] |

| HOMA | B3LYP/6-31+G(d) | 0.900 | Highly aromatic (Value approaches 1 for ideal aromatics) | [5] |

| HOMO-LUMO Gap | B3LYP/6-311G(2d,p) | 4.57 eV | Indicates significant electronic stability | [1][5] |

| Dipole Moment | B3LYP/6-31+G(d) | 3.0 D | Indicates charge separation towards the N atom | [1][5] |

| N-C2 Bond Length | B3LYP/6-31+G(d) | 1.371 Å | Intermediate between N-C single (1.47 Å) & N=C double (1.30 Å) | [5] |

| C-C Bond Lengths | B3LYP/6-31+G(d) | 1.377 - 1.416 Å | Similar to benzene (B151609) (1.40 Å), indicating delocalization | [5] |

Table 2: Experimental Thermal Stability

Experimental studies by Anastassiou et al. demonstrated the thermal stability of this compound, a key indicator of aromatic stabilization. The decomposition kinetics were monitored by ¹H NMR.

| Compound | Conditions | Half-life (t½) | Interpretation | Reference |

| 1H-Azonine | Acetone-d₆, ~50 °C | ~75 min | Moderately stable, indicating aromatic stabilization | [1] |

| Azoninyl Anion (Li⁺ salt) | Not specified | Stable at 100 °C | Enhanced stability due to anionic delocalization | [1] |

| Oxonin (Oxaannulene) | Not specified, 50 °C | ~3 min | Significantly less stable (non-aromatic analogue) | [1] |

Experimental and Computational Protocols

Synthesis of 1H-Azonine

The parent 1H-azonine was first synthesized by Anastassiou et al. via a multi-step sequence starting from a bicyclic precursor.[1]

Protocol Outline:

-

Precursor Synthesis: An N-ethoxycarbonyl-9-azabicyclo[6.1.0]nona-2,4,6-triene derivative (a urethane) is synthesized.

-

Anion Formation: The urethane (B1682113) precursor is treated with a strong base, such as potassium t-butoxide, at low temperatures (-78 °C to -20 °C). This deprotonation step forms the planar, aromatic azoninyl anion.

-

Protonation: The azoninyl anion intermediate is then quenched with a suitable proton source to yield the neutral 1H-azonine. The anion can be isolated as a salt (e.g., with Li⁺, K⁺) prior to protonation.

¹H NMR Spectroscopy

¹H NMR is used for structural confirmation and to monitor reaction kinetics, such as thermal decomposition.

Plausible Protocol for Characterization:

-

Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a deuterated solvent (e.g., acetone-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

-

Kinetic Monitoring: To measure thermal stability, acquire a series of ¹H spectra at a constant elevated temperature (e.g., 50 °C) over several hours. The rate of decomposition is determined by integrating the signals corresponding to this compound and its decomposition products over time.

UV-vis Spectroscopy

This technique provides information about the conjugated π-electron system.

Plausible Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).

-

Instrument Setup: Use a dual-beam UV-vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 200 nm to 600 nm. The resulting spectrum, showing absorbance maxima (λ_max), is characteristic of the electronic transitions within the conjugated system.

Computational Protocol: NICS Calculation

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. A negative value inside a ring indicates a diatropic ring current, a hallmark of aromaticity.

Protocol:

-

Geometry Optimization: Optimize the molecular structure of this compound using a density functional theory (DFT) method, such as B3LYP with a basis set like 6-311+G**.

-

NICS Point Definition: Place a ghost atom (Bq) at the geometric center of the nine-membered ring. This point is designated for the NICS(0) calculation. For NICS(1), the ghost atom is placed 1.0 Å directly above the ring center.

-

NMR Calculation: Perform an NMR shielding calculation (e.g., using the GIAO method) on the optimized geometry including the ghost atom.

-

Value Extraction: The NICS value is the negative of the calculated isotropic magnetic shielding tensor at the position of the ghost atom.

Computational Protocol: HOMA Calculation

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization in a ring, a key structural feature of aromatic systems.

Protocol:

-

Geometry Optimization: Obtain the equilibrium bond lengths (Rᵢ) of the this compound ring using a reliable quantum chemical method (e.g., B3LYP/6-31+G(d)).

-

HOMA Calculation: Apply the HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²]

-

n is the number of bonds in the ring.

-

R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds).

-

Rᵢ are the calculated bond lengths in this compound.

-

α is a normalization constant that ensures HOMA = 0 for a non-aromatic Kekulé structure and HOMA = 1 for a system with all bonds equal to R_opt.

-

Chemical Reactivity and Pathways

Theoretical studies have explored the reaction pathways of this compound, including its thermal rearrangement to more stable bicyclic systems. This reaction underscores the delicate balance between the aromatic stabilization of the nine-membered ring and the inherent strain of the macrocycle.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. 9-Azabicyclo[6,1,0]nona-2,4,6-triene and derivatives thereof - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. vdoc.pub [vdoc.pub]

The Synthesis of Azonine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azonine, a nine-membered, unsaturated nitrogen-containing heterocycle, represents a fascinating yet relatively underexplored area of organic chemistry. As the next higher homolog of the more commonly studied azocine, this compound and its derivatives present unique synthetic challenges and opportunities due to the conformational flexibility and potential aromaticity of the nine-membered ring. This technical guide provides a comprehensive overview of the synthetic strategies developed to date for accessing the this compound core, with a focus on photochemical approaches. Detailed experimental protocols for key reactions are provided, along with a summary of the available quantitative data.

Synthetic Strategies for the this compound Ring System

The synthesis of the this compound ring has been primarily achieved through photochemical methods, particularly leveraging the reactivity of azides. The pioneering work of Anastassiou and his research group has been instrumental in establishing these synthetic routes.

Photochemical Synthesis from Cyclooctatetraene (B1213319) Azide (B81097)

A key strategy for the synthesis of the parent 1H-azonine involves the photolysis of cyclooctatetraene azide. This approach utilizes a ring-expansion methodology to form the nine-membered heterocyclic system.

Experimental Protocol: Synthesis of 1H-Azonine

-

Starting Material: Cyclooctatetraene azide.

-

Reaction Conditions: Photolysis of a solution of cyclooctatetraene azide in a suitable solvent (e.g., pentane) using a low-pressure mercury lamp at low temperatures (e.g., -78 °C).

-

Proposed Mechanism: The photochemical decomposition of the azide generates a nitrene intermediate, which can then undergo a series of rearrangements, including ring expansion of the cyclooctatetraene system, to ultimately yield the this compound ring.

-

Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel at low temperatures to isolate the 1H-azonine.

Quantitative Data:

| Compound | Starting Material | Method | Yield (%) | Spectroscopic Data |

| 1H-Azonine | Cyclooctatetraene azide | Photolysis | Not explicitly reported | ¹H NMR, ¹³C NMR, UV-Vis |

Logical Relationship of the Synthetic Pathway

An In-depth Technical Guide to the Chemical Structure and Properties of Azocine

Disclaimer: The term "Azonine" is not a standard, widely recognized chemical name. This guide focuses on "Azocine," an eight-membered heterocyclic compound, which is likely the intended subject of inquiry.

Azocine (B12641756) and its derivatives represent a significant class of eight-membered nitrogen-containing heterocyclic compounds.[1] While less common than their five- and six-membered counterparts, azocine-containing structures are found in a variety of natural products and synthetically developed molecules with diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the azocine core, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Azocine is a heterocyclic organic compound characterized by an unsaturated eight-membered ring containing seven carbon atoms and one nitrogen atom.[3] Its molecular formula is C₇H₇N.[3] The fully saturated analog is known as azocane (B75157).[3] The IUPAC name for the fully unsaturated structure is Azacyclooctatetraene.[4]

Saturated and partially saturated azocine rings are pivotal structural motifs in a range of bioactive molecules, including a class of opioid compounds.[3] The physicochemical properties of azocine derivatives can vary significantly based on their substitution patterns.

Table 1: Physicochemical Properties of a Representative Azocine Derivative

| Property | Value |

|---|---|

| Compound Name | o-chloro phenol (B47542) derivative of azocine |

| Molecular Formula | C₁₉H₁₇N₂O₂Cl |

| Molecular Weight | 340.5 g/mol |

| Melting Point | 40°C |

| Boiling Point | 137°C |

| Solubility | Soluble in Acetone, Ethanol, Methanol, and Water |

Data sourced from a study on a specific o-chloro phenol derivative of azocine.[4]

Spectroscopic Characterization

The structural elucidation of azocine derivatives relies on a combination of modern spectroscopic techniques. These methods are essential for confirming the identity, purity, and detailed molecular structure of newly synthesized compounds.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.[5]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule by detecting the vibrational frequencies of different bonds.[5]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]

-

UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and can be useful for quantitative analysis.[7][8]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state, offering unambiguous structural confirmation.[2]

Synthesis of the Azocine Ring System

The synthesis of eight-membered rings like azocine can be challenging.[2] However, several synthetic strategies have been developed to construct the azocine core and its derivatives.

Key Synthetic Approaches:

-

Ring-Closing Metathesis (RCM): A powerful method for forming cyclic compounds, including azocines, often utilizing Grubbs' catalysts.

-

Intramolecular Heck Reaction: This palladium-catalyzed reaction is effective for constructing medium-sized rings and offers good functional group tolerance.

-

Ring-Expansion Reactions: Methods such as the reaction of annulated tetrahydropyridines with activated alkynes can be used to expand a six-membered ring into an eight-membered azocine.

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials can efficiently generate complex azocine structures.[5]

-

Cycloaddition Reactions: These reactions can be employed to build the azocine ring system through the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

Below is a generalized workflow for the synthesis and characterization of an azocine derivative.

Caption: Generalized workflow for the synthesis and characterization of azocine derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. Below are representative methodologies cited in the literature for the synthesis and characterization of azocine compounds.

Protocol 1: Multicomponent Synthesis of a Fused Azocine Derivative [2]

-

Reactant Preparation: A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole, thiobarbituric acid, and paraformaldehyde is prepared in an appropriate solvent such as ethanol.

-

Reaction Condition: The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath for a specified duration (e.g., 3 hours).

-

Product Isolation: The resulting product is isolated from the reaction mixture.

-

Purification: The crude product is purified using standard techniques like recrystallization or column chromatography.

-

Characterization: The final product's structure is confirmed using spectroscopic methods (NMR, IR, MS) and X-ray crystallography.

Protocol 2: Characterization of a Novel Spirocyclic Compound with an Azocine Moiety [5]

-

Physicochemical Characterization: The melting point and elemental analysis of the synthesized compound are determined.

-

Spectroscopic Analysis:

-

FT-IR: The compound is analyzed to identify characteristic vibrational bands of its functional groups.

-

¹H-NMR and ¹³C-NMR: NMR spectra are recorded to elucidate the chemical structure and connectivity of the atoms.

-

MS: Mass spectrometry is performed to confirm the molecular weight.

-

-

Crystallographic Investigation: Single-crystal X-ray diffraction is used to determine the precise molecular structure and intermolecular interactions.

-

Antioxidant Potential Evaluation: The in vitro antioxidant capacity is assessed using standard assays such as the DPPH and ABTS methods.

Biological Activities and Therapeutic Potential

Azocine-containing alkaloids are found in natural sources such as fungi and marine sponges.[2] The azocine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Derivatives of azocine and its saturated counterpart, azocane, have demonstrated a broad spectrum of biological activities.

Table 2: Biological Activities of Azocine Derivatives

| Biological Activity | Examples of Azocine Derivatives | Reference |

|---|---|---|

| Anticancer | Alstomarine B and C show cytotoxicity against human osteosarcoma tumor cells. | [2] |

| Neuroprotective | Uleine inhibits acetylcholinesterase, butyrylcholinesterase, and β-secretase. | [2] |

| Immunosuppressive | FR901483 exhibits strong immunosuppressive activity in vitro. | [2] |

| Antibacterial | Certain synthetic derivatives show efficacy against Gram-positive bacteria. | [5] |

| Antifungal | Azocine derivatives have been reported to possess antifungal properties. | [2] |

| Antimalarial | Some azocine compounds have shown antimalarial activity. | [2] |

| Antiviral | Antiviral properties have been observed in some azocine derivatives. | [2] |

| Anti-inflammatory | The azocine scaffold is associated with anti-inflammatory effects. | [2] |

| Insecticidal | Certain azocine alkaloids act as insecticides. |[2] |

Mechanism of Action: Inhibition of Cholinesterases by Uleine

The neuroprotective effects of the azocine alkaloid Uleine are attributed to its ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Caption: Inhibition of cholinesterases by the azocine alkaloid Uleine.

Conclusion

The azocine ring system is a versatile scaffold that continues to be of great interest to medicinal and organic chemists. Its presence in a variety of biologically active natural products underscores its therapeutic potential. The development of novel synthetic methodologies for constructing the azocine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. Further exploration of the structure-activity relationships of azocine derivatives will be crucial in harnessing their full therapeutic potential for a range of diseases.

References

- 1. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azocine - Wikipedia [en.wikipedia.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 7. researchgate.net [researchgate.net]

- 8. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Azonine and Related Azine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of azonine and, more broadly, related azine compounds. Due to the scarcity of published experimental data on the parent this compound (C₈H₉N), a "nearly forgotten" aromatic molecule, this document leverages data from well-characterized azine derivatives as representative examples.[1] The principles and methodologies outlined are fundamental for the structural elucidation and analysis of this class of heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within conjugated systems, such as those present in this compound and its derivatives. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, typically from a π bonding orbital to a π* antibonding orbital (π→π* transition) or from a non-bonding orbital to a π* antibonding orbital (n→π* transition).

General Principles

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands are highly dependent on the molecular structure. For azine derivatives, which contain C=N chromophores, characteristic n→π* and π→π* transitions are expected.[2] The extent of conjugation significantly influences the λₘₐₓ; longer conjugated systems absorb at longer wavelengths. The electronic nature of substituents on the aromatic or heterocyclic rings can also cause shifts in absorption maxima.[3]

Quantitative Data for Representative Azine Compounds

The following table summarizes UV-Vis absorption data for several heterocyclic azine derivatives, demonstrating the influence of the heterocyclic ring on the electronic absorption.

| Compound ID | Structure | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| L1 | Thienyl Azine | Acetonitrile | 331 | 46,000 |

| L2 | Pirrolyl Azine | Acetonitrile | 352 | 60,000 |

| L3 | Furyl Azine | Acetonitrile | 332 | 52,000 |

| Data sourced from the University of Minho study on heterocyclic azines.[3] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of the azine compound in a UV-grade solvent (e.g., acetonitrile, DMSO) at a known concentration (e.g., 10⁻³ M). Perform serial dilutions to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation : Use a dual-beam spectrophotometer. Fill a 10 mm path length quartz cuvette with the pure solvent to serve as the reference.

-

Data Acquisition : Fill a matching quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.

-

Spectral Scan : Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to identify all absorption maxima.

-

Analysis : Record the wavelength of maximum absorbance (λₘₐₓ) and the absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.

General Principles

The chemical shift (δ) in NMR is indicative of the electronic environment of a nucleus. Protons or carbons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). For aromatic systems like this compound, the ring current effect typically causes protons attached to the ring to resonate in the 6.0-9.0 ppm range. Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.

Quantitative Data for a Representative Thienyl Azine (L1)

The following table presents the ¹H and ¹³C NMR data for 2,2'-thiophenecarboxaldehyde azine in CDCl₃.

| Atom Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR | 8.79 | Singlet | 2 x N=CH |

| 7.48–7.50 | Multiplet | 2 x H-3 | |

| 7.42–7.44 | Multiplet | 2 x H-5 | |

| 7.11–7.13 | Multiplet | 2 x H-4 | |

| ¹³C NMR | 150.54 | - | 2 x N=CH |

| 138.89 | - | 2 x C2 | |

| 131.25 | - | 2 x C5 | |

| 129.56 | - | 2 x C3 | |

| 128.11 | - | 2 x C4 | |

| Data sourced from the University of Minho study on heterocyclic azines.[3] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified azine compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.

-

Instrumentation : Transfer the solution to a standard 5 mm NMR tube. Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended) : Perform experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations for unambiguous assignments.[4]

-

-

Processing and Analysis : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to determine the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

General Principles

Specific bonds vibrate at characteristic frequencies. The azine functional group (C=N-N=C) gives rise to distinct stretching vibrations. The C=N imine stretch is typically observed in the 1690-1620 cm⁻¹ region, while the N-N single bond stretch appears at lower wavenumbers. The exact position of these bands can be influenced by conjugation and substitution.

Quantitative Data for a Representative Phosphino-Azine Compound

The following table lists the key IR absorption frequencies for a solid-state phosphino-azine ligand.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1616 | Stretching (ν) | Imine (C=N) |

| 756 | Stretching (ν) | N-N |

| Data sourced from the synthesis and characterization of a phosphino-azine ligand.[5] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment. Acquire a background spectrum of the empty spectrometer (or pure KBr pellet). Then, acquire the sample spectrum.

-

Analysis : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. Identify characteristic absorption bands and assign them to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

General Principles

Upon ionization (e.g., by Electron Ionization - EI), a molecule forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals.[6] The pattern of these fragments is characteristic of the molecule's structure. Aromatic and heterocyclic compounds often produce a stable and prominent molecular ion peak due to the stability of the ring system.[7]

Predicted Fragmentation Pathways for this compound

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like many heterocycles, direct insertion or a gas chromatography (GC-MS) inlet is common. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) may be used with a liquid chromatography (LC-MS) inlet.

-

Ionization : Select an appropriate ionization method. Electron Ionization (EI) is a hard technique that provides rich fragmentation data. ESI is a soft technique that typically yields the quasi-molecular ion (e.g., [M+H]⁺) with minimal fragmentation.[8]

-

Mass Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.

-

Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and their corresponding neutral losses to deduce structural features of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of an unknown this compound or azine compound is rarely achieved with a single technique. It requires the integration of data from multiple spectroscopic methods. The following workflow illustrates the logical progression of analysis.

Caption: Workflow for structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

- 5. Design, Synthesis and Characterization of a Phosphino-Azine Ligand [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Thermal Stability of N-substituted Azonines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of N-substituted azonines, a class of nine-membered nitrogen-containing heterocycles. While specific experimental data on a wide range of N-substituted azonines is limited in publicly available literature, this document outlines the core principles of their thermal stability, detailed experimental protocols for its assessment, and a framework for data presentation and interpretation.

Introduction to N-substituted Azonines and their Thermal Stability

Azonine and its derivatives are of interest due to their unique electronic structure and potential applications in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their utility in various applications. N-substitution can significantly impact the planarity and aromaticity of the this compound ring, thereby affecting its stability. Theoretical studies suggest that substitution at the nitrogen atom can distort the ring's planarity, yet the aromatic character may be retained. Understanding the thermal behavior of N-substituted azonines is crucial for predicting their reactivity and degradation pathways.

Factors Influencing Thermal Stability

The thermal stability of N-substituted azonines is influenced by a variety of factors, primarily related to the nature of the substituent on the nitrogen atom and the overall structure of the molecule.

-

Nature of the N-Substituent:

-

Electron-withdrawing groups (EWGs) (e.g., acyl, sulfonyl groups) can decrease the electron density on the nitrogen atom and potentially weaken the N-C bonds, leading to lower thermal stability.

-

Electron-donating groups (EDGs) (e.g., alkyl groups) may increase the electron density and enhance the stability of the ring system.

-

Steric hindrance from bulky substituents can introduce ring strain, potentially lowering the decomposition temperature.

-

-

Ring Strain and Aromaticity: The nine-membered this compound ring possesses inherent strain. Substituents that alter the ring's conformation and affect its quasi-aromatic character will influence its thermal stability.

-

Reaction Atmosphere: The presence of oxygen, moisture, or reactive gases can significantly alter the decomposition pathway and onset temperature compared to an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols for Thermal Analysis

The thermal stability of N-substituted azonines is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

Methodology:

-

Sample Preparation: A small amount of the N-substituted this compound sample (typically 1-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate (e.g., 20-100 mL/min).[1]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]

-

Data Acquisition and Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small amount of the N-substituted this compound sample (typically 1-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition and Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The peak onset temperature and the area under the peak (enthalpy change) are determined.

Data Presentation

Quantitative data from thermal analysis should be presented in a clear and structured format to facilitate comparison between different N-substituted azonines.

Table 1: Illustrative Thermal Stability Data for N-Substituted Azonines

| N-Substituent | Tm (°C) [a] | Tonset (°C) [b] | Tmax (°C) [c] | Residual Mass (%) [d] | ΔHdecomp (J/g) [e] |

| -H | Data not available | Data not available | Data not available | Data not available | Data not available |

| -CH₃ | Data not available | Data not available | Data not available | Data not available | Data not available |

| -COCH₃ | Data not available | Data not available | Data not available | Data not available | Data not available |

| -SO₂Ph | Data not available | Data not available | Data not available | Data not available | Data not available |

| Example: Methyl N-methyl-N-nitrosoanthranilate [f] | - | ~220 [g] | Data not available | Data not available | Data not available |

Notes: [a] Melting point determined by DSC. [b] Onset of decomposition determined by TGA. [c] Temperature of maximum decomposition rate from DTG curve. [d] Residual mass at the end of the TGA experiment (e.g., at 600 °C). [e] Enthalpy of decomposition determined by DSC. [f] A related substituted azocine (B12641756) derivative. Data from thermolysis experiment.[2] [g] Temperature at which thermolysis was conducted.[2]

Disclaimer: The data for generic N-substituted azonines in this table is hypothetical and for illustrative purposes only, due to the limited availability of specific experimental data in the literature.

Visualization of Workflows and Potential Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a newly synthesized N-substituted this compound.

Caption: Workflow for Thermal Stability Assessment.

Potential Thermal Decomposition Pathways

The thermal decomposition of N-substituted azonines in an inert atmosphere is likely to proceed via radical mechanisms involving homolytic bond cleavage. The following diagram illustrates a generalized potential decomposition pathway.

Caption: Potential Thermal Decomposition Pathways.

Conclusion

The thermal stability of N-substituted azonines is a fundamental property that dictates their potential for practical applications. While a comprehensive database of thermal stability data for this class of compounds is yet to be established, the methodologies outlined in this guide provide a robust framework for systematic investigation. By employing techniques such as TGA and DSC, researchers can elucidate the thermal behavior of novel N-substituted azonines, enabling the rational design of more stable and effective molecules for drug development and materials science. Future research should focus on systematically studying the effects of a wide range of N-substituents on the thermal stability of the this compound ring to establish clear structure-stability relationships.

References

A Comparative Analysis of Azonine and Other Nine-Membered Heterocycles: A Technical Guide

An In-depth Examination of the Synthesis, Structure, and Reactivity of Azonine, Oxonine, and Thionin for Researchers, Scientists, and Drug Development Professionals.

Nine-membered heterocycles, a class of medium-sized ring systems, present a unique confluence of conformational flexibility and potential aromaticity, making them intriguing scaffolds for theoretical study and practical applications in medicinal chemistry. This technical guide provides a comprehensive comparison of this compound (a nitrogen-containing heterocycle), oxonine (its oxygen analogue), and thionin (its sulfur analogue), focusing on their synthesis, structural properties, reactivity, and biological potential.

Introduction to Nine-Membered Heterocycles

Heterocyclic compounds are cyclic structures containing at least one heteroatom in the ring. Nine-membered heterocycles, specifically the fully unsaturated systems, are of particular interest due to the interplay between the strain of a medium-sized ring and the potential for aromatic stabilization. According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons should exhibit aromatic character. For a nine-membered ring with one heteroatom, the potential for a 10π-electron system exists if the heteroatom can contribute a lone pair of electrons to the π-system.

Synthesis of this compound, Oxonine, and Thionin

The synthesis of medium-sized rings like these nine-membered heterocycles is often challenging due to unfavorable entropic and enthalpic factors. Various strategies have been developed to overcome these hurdles, including ring-expansion reactions and cyclization of acyclic precursors.

Synthesis of this compound (1H-Azonine)

A general conceptual pathway for the synthesis of a nine-membered nitrogen heterocycle is depicted below. This typically involves the construction of a suitable acyclic precursor containing the necessary functionalities for the final ring-closing step.

Figure 1. General synthetic strategy for nine-membered heterocycles.

Synthesis of Oxonine and Thionin

Detailed experimental procedures for the synthesis of the parent oxonine and the nine-membered thionin heterocycle are notably scarce in the available literature. The synthesis of oxygen- and sulfur-containing heterocycles can be approached through various methods, including intramolecular O-H or S-H insertion reactions and ring-enlargement strategies. However, the inherent challenges of forming medium-sized rings, coupled with the specific reactivity of oxygen and sulfur precursors, make these syntheses non-trivial. The term "thionin" is also frequently used to refer to a class of proteins, which complicates literature searches for the heterocyclic compound.

Structural and Spectroscopic Properties

The structure and properties of these nine-membered heterocycles are dictated by a delicate balance between angle strain and aromatic stabilization.

This compound

This compound is considered to possess a considerable amount of aromatic stability. Theoretical studies and experimental data from derivatives suggest that this compound exists as an equilibrium mixture of a planar aromatic conformation and a distorted, non-planar conformation.[1] The energy difference between these two forms is small, and the equilibrium can be influenced by substituents, solvents, and the presence of cations.[1]

Table 1: Calculated and Experimental Spectroscopic Data for this compound

| Property | Theoretical Value | Experimental Value (from derivatives) |

| ¹H NMR | Aromatic region chemical shifts | Downfield shifts indicative of aromaticity |

| ¹³C NMR | Aromatic region chemical shifts | Consistent with a conjugated system |

| UV-Vis | Transitions in the UV-A region | Absorption maxima consistent with a π-conjugated system |

Note: Specific quantitative data for the parent 1H-azonine is not available in the provided search results. The information is inferred from theoretical studies and data on its derivatives.

Oxonine and Thionin

Direct experimental data on the structural and spectroscopic properties of the parent oxonine and nine-membered thionin are limited. Theoretical studies can provide insights into their expected properties. The higher electronegativity of oxygen in oxonine compared to nitrogen in this compound is expected to influence its electronic structure and aromaticity. For thionin, the larger size and different bonding characteristics of the sulfur atom would lead to distinct geometric and electronic properties compared to its nitrogen and oxygen counterparts.

Reactivity of Nine-Membered Heterocycles

The reactivity of these heterocycles is influenced by their electronic structure, specifically their aromaticity and the nature of the heteroatom.

Electrophilic and Nucleophilic Reactions

Aromatic heterocycles can undergo both electrophilic and nucleophilic substitution reactions. The electron-rich nature of the π-system in aromatic this compound would make it susceptible to attack by electrophiles. The heteroatom itself can also be a site of reaction. Conversely, the presence of the electronegative heteroatom can create regions of lower electron density, making the ring susceptible to nucleophilic attack.

The general reactivity of a heteroaromatic system can be visualized as follows:

Figure 2. General reactivity of heteroaromatic rings.

The specific sites of electrophilic and nucleophilic attack on this compound, oxonine, and thionin would be determined by the electron density distribution within the rings, which is influenced by the heteroatom.

Biological Activity and Drug Development Potential

Nine-membered nitrogen heterocycles are found in a number of biologically active natural products.[2] The unique conformational properties and potential for diverse functionalization make them attractive scaffolds in drug discovery. While the biological activities of the parent this compound, oxonine, and thionin are not well-documented, derivatives of related nine-membered heterocyclic systems have shown a range of pharmacological properties. The field of medicinal chemistry continues to explore such novel heterocyclic systems for the development of new therapeutic agents.

Conclusion

This compound stands as the most studied among the three parent nine-membered heterocycles discussed. Its near-aromatic character and conformational flexibility have been subjects of theoretical and experimental interest. In contrast, oxonine and the nine-membered thionin remain largely unexplored, representing an open area for synthetic and theoretical chemists. The development of efficient synthetic routes to these parent heterocycles and a thorough investigation of their properties and reactivity are crucial next steps. Such studies will not only enhance our fundamental understanding of medium-sized heterocycles but also unlock their potential for applications in materials science and drug discovery. Further research is needed to obtain detailed experimental data to populate comparative tables and to develop specific and reproducible experimental protocols.

References

The Advent of a Strained Aromatic: A Technical History of Azonine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of heterocyclic chemistry is foundational to the development of pharmaceuticals and functional materials. Within this vast landscape, the study of medium-sized, unsaturated rings has presented unique challenges and opportunities. Azonine, the nine-membered, nitrogen-containing analogue of the cyclononatetraenyl anion, stands as a significant milestone in the exploration of aromaticity and molecular strain. This technical guide provides an in-depth review of the historical development of this compound chemistry, focusing on the seminal synthetic achievements, detailed experimental protocols, and the key researchers who pioneered this field.

Theoretical Underpinnings and the Precursor: The Cyclononatetraenyl Anion

The story of this compound is intrinsically linked to the theoretical and synthetic work on its carbocyclic counterpart, the cyclononatetraenyl anion (C₉H₉⁻). The prediction, based on Hückel's rule (4n+2 π electrons), that this 10π electron system would exhibit aromatic character, spurred significant interest in its synthesis. The first successful preparation of the all-cis cyclononatetraenyl anion was a crucial stepping stone, demonstrating that nine-membered rings could indeed sustain aromaticity despite the inherent angle strain. This discovery laid the conceptual groundwork for investigating its heterocyclic analogues.

The Pioneering Synthesis of the this compound Ring System

The mid-20th century witnessed a surge in the exploration of non-benzenoid aromatic systems. It was in this fertile scientific environment that Professor A. G. Anastassiou and his research group at Syracuse University made the pivotal contributions to the field of hetero[1]annulenes, a class of compounds that includes this compound. Their work in the late 1960s and early 1970s transformed this compound from a theoretical curiosity into a tangible and fascinating area of study.

The First Generation: N-Substituted Azonines

The initial forays into this compound chemistry focused on the synthesis of N-substituted derivatives, which were found to be more stable and accessible than the parent 1H-azonine.

One of the earliest successes was the synthesis of N-carbethoxythis compound. The experimental procedure, as detailed in the seminal publications, provides a glimpse into the elegant strategies employed to construct this novel heterocyclic system.

Experimental Protocol: Synthesis of N-Carbethoxythis compound

Materials:

-

cis-Bicyclo[6.1.0]nona-2,4,6-triene

-

Ethyl azidoformate (N₃CO₂Et)

-

Anhydrous solvent (e.g., benzene (B151609) or toluene)

Procedure:

-

A solution of cis-bicyclo[6.1.0]nona-2,4,6-triene in a suitable anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Ethyl azidoformate is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is then heated to reflux for a specified period to facilitate the thermal addition and subsequent rearrangement.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or alumina (B75360) to yield N-carbethoxythis compound.

Following the synthesis of the N-carbethoxy derivative, Anastassiou's group reported the preparation of methoxythis compound, further expanding the scope of accessible this compound compounds.

Experimental Protocol: Synthesis of Methoxythis compound

Materials:

-

Appropriate bicyclic precursor

-

Reagents for the introduction of the methoxy (B1213986) and azido (B1232118) groups (specific details varied in early reports)

-

Photolysis setup (for photochemical routes) or thermal apparatus

Procedure:

-

The synthesis typically involved the photochemical or thermal decomposition of an azido-substituted bicyclic precursor.

-

In a typical photochemical experiment, a solution of the precursor in an inert solvent was irradiated with a UV lamp at a specific wavelength.

-

For thermal routes, the precursor was heated in a high-boiling solvent.

-

The progress of the reaction was monitored by spectroscopic methods (e.g., TLC, NMR).

-

Workup and purification, usually involving chromatography, afforded the desired methoxythis compound.

The Elusive Parent: 1H-Azonine

The synthesis of the parent 1H-azonine proved to be a more formidable challenge due to its anticipated lower stability. The breakthrough came from the Anastassiou group, who ingeniously adapted their methods developed for the substituted derivatives.

Experimental Protocol: Synthesis of 1H-Azonine

Materials:

-

A suitable N-substituted this compound precursor (e.g., N-carbethoxythis compound)

-

Reagents for the cleavage of the N-substituent (e.g., base or acid hydrolysis)

Procedure:

-

The N-substituted this compound is dissolved in an appropriate solvent.

-

A reagent to effect the cleavage of the N-substituent is added. For example, in the case of N-carbethoxythis compound, this could involve basic hydrolysis followed by careful acidification.

-

The reaction is carried out under controlled conditions to minimize decomposition of the parent this compound.

-

Extraction and careful purification under an inert atmosphere are crucial to isolate the relatively unstable 1H-azonine.

Spectroscopic Characterization and Aromaticity

The characterization of these novel nine-membered heterocycles relied heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The ¹H NMR spectra of the early this compound derivatives provided crucial evidence for their aromatic nature, exhibiting ring proton signals in the aromatic region.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) of Ring Protons | Key Observations |

| N-Carbethoxythis compound | ~6.8 - 7.5 | Signals in the aromatic region, consistent with a ring current. |

| Methoxythis compound | ~6.5 - 7.3 | Aromatic protons observed, with shifts influenced by the methoxy group. |

| 1H-Azonine | ~6.7 - 7.4 | Confirmation of the aromatic character of the parent ring system. |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Logical Flow of Early this compound Synthesis

The historical development of this compound synthesis followed a logical progression, starting from a more stable, substituted system and culminating in the preparation of the parent heterocycle. This workflow can be visualized as follows:

Signaling Pathways and Further Developments

While the initial focus of this compound chemistry was on fundamental synthesis and the study of aromaticity, the unique structural and electronic properties of this heterocyclic scaffold have made it a point of interest in medicinal chemistry. The strained nine-membered ring system can be considered a novel pharmacophore. Although specific signaling pathways directly modulated by simple azonines are not extensively documented in early literature, the broader class of nitrogen-containing heterocycles is known to interact with a multitude of biological targets.

The foundational work on this compound synthesis has paved the way for the development of more complex, fused-ring systems containing the this compound core. Modern synthetic methods, such as ring-closing metathesis, have also been applied to the construction of this compound derivatives, offering more versatile and efficient routes to this fascinating class of compounds.

The following diagram illustrates a hypothetical signaling pathway where a functionalized this compound derivative could act as a ligand for a receptor, initiating a downstream cascade.

Conclusion

The historical development of this compound chemistry, spearheaded by the pioneering work of A. G. Anastassiou and his group, represents a significant chapter in the study of heterocyclic and aromatic chemistry. The successful synthesis and characterization of the nine-membered this compound ring system, despite its inherent strain, opened up new avenues for research into the limits of aromaticity and the synthesis of novel molecular architectures. The detailed experimental protocols from this era not only serve as a historical record but also continue to inform contemporary synthetic strategies. For researchers in drug development, the this compound scaffold remains a largely untapped resource with the potential for the discovery of new bioactive compounds.

References

Theoretical Studies on the Aromaticity of Azonine: A Technical Guide

Abstract

Azonine (C₈NH₉), the nine-membered heterocyclic analogue of the cyclononatetraenyl anion, represents a fascinating case study in the field of aromaticity. As a 10π-electron system, it nominally satisfies Hückel's rule (4n+2, where n=2), suggesting potential aromatic character. However, the inherent strain and flexibility of a nine-membered ring pose significant challenges to achieving the planarity required for effective π-electron delocalization. This technical guide provides an in-depth review of the theoretical and computational studies undertaken to elucidate the aromatic nature of this compound. It summarizes key quantitative data from various aromaticity indices, details the computational methodologies employed, and visualizes the core concepts and workflows relevant to its study.

Introduction to Aromaticity and Heteronines

Aromaticity is a fundamental concept in chemistry, denoting a particular stability in cyclic, planar molecules with a continuous system of delocalized π-electrons.[1] This property profoundly influences a molecule's structure, reactivity, and magnetic properties.[1][2] The most common benchmark for aromaticity is Hückel's rule, which predicts that planar, monocyclic systems with (4n+2) π-electrons will be aromatic, while those with 4n π-electrons will be anti-aromatic.[2][3]

This compound belongs to the class of nine-membered heterocycles known as heteronines.[4] Its potential aromaticity, alongside that of its counterparts oxonine (oxygen) and thionine (B1682319) (sulfur), has been a subject of considerable theoretical interest.[4][5] Experimental studies have shown that this compound is significantly more stable than oxonine, hinting at its aromatic character.[4] Theoretical calculations are crucial for quantifying this property and understanding the structural and electronic factors that govern it.[1]

Computational Methodologies for Assessing Aromaticity

The theoretical investigation of aromaticity relies on a suite of computational methods that probe the magnetic, geometric, energetic, and electronic properties of a molecule.[6][7] Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, is a common and effective approach for these calculations.[4][8]

Key Experimental Protocols (Computational Details)

The primary computational protocol for analyzing the aromaticity of molecules like this compound typically involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. For this compound, studies have employed the B3LYP hybrid density functional with basis sets such as 6-311G(2d,p).[9] This step is critical to determine the planarity of the ring.[10]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Aromaticity Index Calculation: Various indices are calculated using the optimized geometry.

-

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular method. It involves placing a "ghost" atom at a specific point (e.g., the ring's geometric center) and calculating the magnetic shielding.[2][11] Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).[12] Key variants include NICS(0) (at the ring center), NICS(1) (1 Å above the ring plane), and the out-of-plane tensor component NICS(1)zz, which is often considered a more reliable indicator of π-aromaticity.[8][11][13]

-

Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index that evaluates the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 signifies a non-aromatic, Kekulé-like structure.

-

Electronic Criteria: Indices based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Iring index, quantify the extent of electron sharing between atoms in the ring.[14]

-

The logical workflow for these computational studies is depicted below.

Caption: A typical workflow for the computational assessment of molecular aromaticity.

Aromaticity of this compound: A Multi-Criteria Assessment

Theoretical studies have consistently characterized this compound as an aromatic molecule, though its properties are sensitive to its environment and substitution.[9][15]

Geometric Criteria: The Question of Planarity

A key prerequisite for aromaticity is planarity.[2] For a nine-membered ring, adopting a planar conformation induces significant angle strain. Despite this, theoretical calculations predict that the most stable form of unsubstituted this compound is indeed planar, with C2v symmetry.[4][10] This planarity allows for effective overlap of p-orbitals.

Analysis of the bond lengths provides further evidence for aromaticity. In an aromatic system, π-delocalization leads to an equalization of bond lengths around the ring. Calculations show that this compound possesses nearly equal bond lengths, with an average C-C bond length of 1.386 Å, which is remarkably similar to that of benzene.[4] This contrasts sharply with non-aromatic or anti-aromatic counterparts, which exhibit significant bond length alternation.[4]

| Molecule | Predicted Geometry | Bond Length Alternation | Average C-C Bond Length (Å) | Reference |

| This compound | Planar (C2v) | No | 1.386 | [4] |

| Oxonine | Puckered | No | - | [4] |

| Thionine | Non-planar | Yes | - | [4] |

Table 1. Computed geometric properties of heteronines at the B3LYP level.

Magnetic Criteria: NICS Calculations

NICS values are one of the most powerful tools for quantifying aromaticity. Multiple studies have calculated NICS values for this compound and related heteronines, providing strong magnetic evidence for its aromatic character. The calculated NICS values for this compound are significantly negative, comparable to other aromatic systems.[4]

| Molecule | NICS(0) (ppm) [Source 1] | NICS(0) (ppm) [Source 2] | Aromatic Character |

| This compound | -12.509 | -12.836 | Aromatic |

| Oxonine | -3.823 | -2.774 | Non-aromatic |

| Thionine | +1.544 | -12.393* | Anti-aromatic (non-planar) |

Table 2. Comparison of calculated NICS values for heteronines. Data sourced from Noorizadeh et al., who cite Salcedo et al. for the second set of values.[4] Note: The highly negative value for thionine from Source 2 corresponds to a planar transition state, not the ground state structure.[4]

The strongly negative NICS values for this compound confirm the presence of a diatropic ring current, a hallmark of aromaticity. In contrast, oxonine's slightly negative value suggests it is non-aromatic, while thionine's non-planar structure and positive NICS value indicate anti-aromaticity.[4]

Caption: Classification of heteronines based on theoretical calculations of structure and magnetic properties.

Factors Influencing this compound Aromaticity

While unsubstituted this compound is planar and aromatic in isolation, its structure is easily distorted.[9][10] This flexibility is a key feature of its chemistry.

-

Substitution: Substitution of the N-H hydrogen, for example with a methyl group (N-Methylthis compound), leads to a nonplanar structure.[9] This is attributed to steric hindrance between the substituent and the neighboring hydrogen atoms on the ring, which are brought into close proximity by the large ~140° internal bond angles of the planar ring.[10]

-

Environmental Interactions: Interactions with surrounding molecules, such as water or alkali metal ions, can also distort the planarity of the ring.[9][15] Interestingly, theoretical studies suggest that even with this distortion, the aromaticity is retained.[9][10] In the case of alkali salts, the metal cation resides above the ring, forming a cation-π interaction.[9]

These findings are crucial as they explain experimentally observed properties, including ¹H NMR and UV-vis spectra.[9][15]

Caption: Relationship between external factors, ring planarity, and the resulting aromaticity of this compound.

Conclusion

However, the molecule is characterized by a delicate balance between the stabilizing energy of aromaticity and the destabilizing effect of ring strain. This makes its structure highly susceptible to distortion from substitution or environmental interactions. Critically, computational models indicate that aromaticity is a robust feature that persists even when the ring deviates from planarity. This unique combination of aromaticity and structural flexibility is a defining characteristic of this compound chemistry and a key consideration for its potential application in materials science and drug design.

References

- 1. Aromaticity. Modern Computational Methods and Applications [researchandmarkets.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. comporgchem.com [comporgchem.com]

- 9. researchgate.net [researchgate.net]

- 10. organic chemistry - Is this compound planar? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]

- 12. poranne-group.github.io [poranne-group.github.io]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

The Electronic Structure of Azonine: A Theoretical Deep-Dive

Abstract

Molecular Geometry and Conformation

Theoretical calculations have been instrumental in defining the geometry of azonine. In the gas phase, the molecule is predicted to be a planar structure with C₂ᵥ symmetry.[1][6] This planarity is a direct consequence of the energetic favorability of aromatic delocalization overcoming the inherent steric strain of the nine-membered ring.[1][2] However, this balance is delicate. In solution, particularly in acetone (B3395972) at room temperature, this compound is believed to exist as an equilibrium mixture of its planar and a distorted conformation.[2][6]

Furthermore, the conformation of the this compound ring is highly sensitive to substitution or interaction with other molecules. Substitution of the N-H hydrogen, for instance with a methyl group, leads to a nonplanar structure.[1][4] Similarly, interactions with water molecules or alkali metal ions can induce a distortion of the ring, though theoretical studies suggest that aromaticity is maintained even in these distorted states.[1][4]

Key Geometrical Parameters

The following table summarizes the calculated geometric parameters for the planar, gas-phase this compound molecule. The data is derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d) level.[1]

| Parameter | Value | Description |

| Symmetry | C₂ᵥ | The molecule possesses a twofold rotation axis and two vertical mirror planes. |

| N-C₂(₉) Bond Length | 1.371 Å | The bond length between the nitrogen and adjacent carbon atoms.[6] |

| Cₙ-Cₙ₊₁ Bond Length Range | 1.377 – 1.416 Å | The range of carbon-carbon bond lengths in the ring, showing some degree of bond length alternation.[6] |

| Average C-C Bond Length | ~1.397 Å | This value is very close to the 1.400 Å bond length found in benzene.[6] |

| Ring Angles | Average ~140° | The internal angles of the planar nine-membered ring.[3] |

Electronic Properties and Aromaticity

This compound's electronic structure is defined by its 10-π electron system. Computational studies confirm its aromatic character through various magnetic and geometric criteria.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

| Property | Calculated Value | Method / Basis Set |

| Dipole Moment | 3.0 D | B3LYP/6-31+G(d)[1][6] |

| HOMO-LUMO Gap | 4.56 eV | B3LYP/6-31+G(d)[1][6] |

| HOMO-LUMO Gap | 4.57 eV | B3LYP/6-311G(2d,p)[1][6] |

Aromaticity Indices

To quantify the aromaticity of this compound, several indices have been calculated. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely accepted metrics. NICS values are typically negative for aromatic compounds, while HOMA values approach 1 for highly aromatic systems.

| Aromaticity Index | Calculated Value | Method / Basis Set | Interpretation |

| NICS(0) | -13.262 ppm | B3LYP/6-31+G(d)[6] | Strongly indicates aromatic character. |

| NICS(0) | -12.836 ppm | B3LYP/6-311G(2d,p)[6] | Confirms aromaticity, comparable to pyrrole. |

| HOMA | 0.900 | B3LYP/6-31+G(d)[6] | Indicates a high degree of aromaticity. |

| HOMA | 0.909 | B3LYP/6-311G**[6] | Confirms high aromatic character. |

Computational Methodology

The quantitative data presented in this guide are primarily derived from a comprehensive theoretical study using Density Functional Theory (DFT).[1]

Experimental Protocol: Computational Chemistry

Objective: To determine the optimized geometry, electronic properties, and vibrational frequencies of the this compound molecule in its ground state.

Software: Gaussian 98 software package.[1]

Methodology:

-

Geometry Optimization:

-

The molecular geometry of 1H-Azonine was optimized without symmetry constraints.

-

The primary functional used was the Becke, 3-parameter, Lee-Yang-Parr hybrid functional (B3LYP).[1]

-

The basis set employed for the main calculations was 6-31+G(d), which includes diffuse functions and a single set of d-polarization functions on heavy atoms.[1]

-

-

Frequency Calculations:

-

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31+G(d)).

-

The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

-

These calculations also provided the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Property Calculations:

-

Electronic properties such as the dipole moment and HOMO-LUMO energy gap were calculated from the optimized geometry.

-

Aromaticity indices (NICS and HOMA) were calculated to quantify the aromatic character of the molecule.

-

-

Verification:

Caption: Computational workflow for determining this compound's properties.

Reaction Pathways

Theoretical studies have also shed light on the reactivity of this compound, particularly its thermal rearrangement pathways. This compound can undergo electrocyclic reactions to form more stable bicyclic isomers, specifically cis- and trans-8,9-dihydroindole.[1][4][5] The calculations suggest that the formation of the trans isomer could potentially be achieved under kinetic control, which is a significant prediction for synthetic chemistry.[1][4][5]

Caption: Reaction pathways from this compound to its dihydroindole isomers.

Conclusion

The electronic structure of this compound is a testament to the principles of aromaticity operating within a strained heterocyclic system. Comprehensive computational studies have provided a detailed picture of its geometry, electronic properties, and reactivity. While the molecule is fundamentally aromatic, its planarity and conformation are delicately balanced and highly susceptible to its environment and chemical modification. The theoretical prediction of kinetically controlled reaction pathways to its bicyclic isomers opens avenues for future synthetic exploration. This guide serves as a foundational resource for researchers interested in the nuanced electronic characteristics of medium-sized heterocyclic compounds and their potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UV−Vis, NMR, and Time-Resolved Spectroscopy Analysis of Photoisomerization Behavior of Three- and Six-Azobenzene-Bound … [ouci.dntb.gov.ua]

The Untapped Potential of Azonine: A Landscape of Limited Exploration and Future Promise

For Researchers, Scientists, and Drug Development Professionals

The field of heterocyclic chemistry has provided a vast arsenal (B13267) of molecular scaffolds for drug discovery, with nitrogen-containing rings playing a pivotal role in the development of numerous therapeutic agents. While six-membered azine cores are ubiquitous in pharmaceuticals, the larger, nine-membered unsaturated heterocycle known as azonine remains a largely unexplored frontier. This technical guide synthesizes the currently available, albeit limited, research on this compound and its derivatives, highlighting nascent areas of investigation and underscoring the significant opportunities that await further exploration.

A Realm of Scant Research

A comprehensive review of the scientific literature reveals a notable scarcity of in-depth research into the biological applications of the this compound scaffold. Much of the available information is tangential, appearing in broader studies of heterocyclic compounds or as minor components of synthetic chemistry papers. This stands in stark contrast to the extensive research dedicated to its smaller cousin, the azine ring. Consequently, a detailed compendium of quantitative biological data, established experimental protocols for a range of therapeutic applications, and well-defined signaling pathways for this compound derivatives does not currently exist.

Emerging Glimmers of Biological Activity

Despite the limited focus, a few studies have provided intriguing hints at the potential bioactivity of this compound-containing molecules. These preliminary findings, while not extensive, suggest that the unique conformational properties and electronic distribution of the nine-membered ring could offer novel interactions with biological targets.

Central Nervous System and Receptor Modulation

One of the few documented instances of biologically active this compound derivatives is in the context of complex indole (B1671886) alkaloids. Compounds such as pericine, which incorporates an this compound moiety, have been identified as central nervous system (CNS)-active alkaloids and ligands for opioid receptors.[1] This suggests that the this compound structure can be integrated into larger, more complex molecules to modulate CNS targets.

Another isolated study investigated a synthetically derived "trithis compound-derivative" and reported its ability to increase left ventricular pressure.[2] The researchers proposed that this effect was mediated through the androgen receptor, indicating a potential role for this compound-based compounds in cardiovascular research and endocrinology.[2]

Potential in Oncology

The synthesis of dibenz[b,d]this compound atropisomers has been described as part of a research program focused on new biaryl compounds with potential antitubulin activity.[3] While this research is primarily synthetic in nature, it points towards the possibility of designing this compound derivatives as anticancer agents that target the cytoskeleton. However, comprehensive biological data to support this hypothesis is yet to be published.

The Path Forward: A Call for Focused Investigation

The current landscape of this compound research is characterized by isolated findings rather than a concerted effort to explore its therapeutic potential. The dearth of information presents a significant opportunity for pioneering research in medicinal chemistry and drug discovery.

Future research efforts should be directed towards:

-